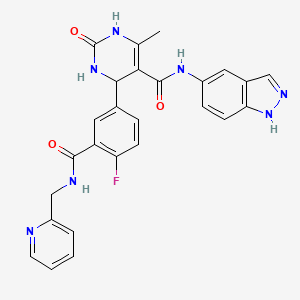

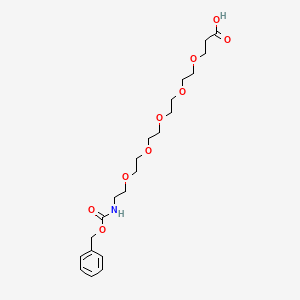

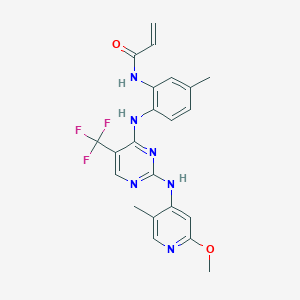

Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2

説明

Cenupatide is an urokinase plasminogen activator receptor (uPAR) inhibitor drug candidate. Cenupatide inhibits uPAR binding to the formyl peptide receptors (FPRs) can improve kidney lesions in a rat model of streptozotocin (STZ)-induced diabetes. Cenupatide was found to revert STZ-induced up-regulation of uPA levels and activity, while uPAR on podocytes and (s)uPAR were unaffected. In glomeruli, Cenupatide inhibited FPR2 expression suggesting that the drug may act downstream uPAR, and recovered the increased activity of the αvβ3 integrin/Rac-1 pathway indicating a major role of uPAR in regulating podocyte function.

科学的研究の応用

Antimicrobial and Hemolytic Activity

Research has shown that peptides containing Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 and similar structures exhibit significant antimicrobial activity. These peptides, such as Ac-(Aib-Arg-Aib-Leu)n-NH2, have been studied for their antimicrobial and hemolytic activities, along with their resistance to enzymatic degradation. Their amphipathic α-helical conformation plays a crucial role in their antimicrobial effects (Zikou et al., 2007).

Cell Membrane Penetration

Certain arginine-based amphipathic nonapeptides, which include variants of the Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 structure, have demonstrated the ability to penetrate cell membranes effectively. Their helical structures and stability contribute to their cell-penetrating abilities (Yamashita et al., 2014).

Inhibition of Angiogenesis

A peptide named UPARANT, which includes a sequence similar to Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2, has been shown to inhibit VEGF-driven angiogenesis. Its stability and resistance to enzymatic proteolysis make it a promising therapeutic agent for diseases fueled by excessive angiogenesis, such as cancer and inflammation (Carriero et al., 2014).

Helical Structures in Gas-Phase Peptide Chains

Studies on molecules like Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 have provided insights into the formation of helical structures in short peptide chains in the gas phase. This understanding can be crucial for the design of peptides with specific structural and functional properties (Brenner et al., 2007).

Enhanced Fluorescence Sensing

In the field of biochemistry, Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 related peptides have been utilized to develop "smart" probes for enhanced fluorescence sensing of enzyme activity in vitro and in living cells. Such applications are significant for biological research and medical diagnostics (Liu & Liang, 2017).

Position of Aib Residues in Antimicrobial Activity

The position of Aib residues in peptides similar to Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 is crucial for their antimicrobial activity. This relationship between the structure and function of such peptides is important for developing new antimicrobial agents (Yamaguchi et al., 2002).

Membrane Channel Formation

Peptides containing Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 and related sequences have been investigated for their ability to form membrane channels, which is relevant for understanding cell signaling and drug delivery systems (Das et al., 1986).

特性

IUPAC Name |

2-acetamido-N-[1-[[1-[(1-amino-2-methyl-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47N11O5/c1-17(40)36-19(12-8-14-34-25(30)31)21(41)38-27(2,3)24(44)37-20(13-9-15-35-26(32)33)22(42)39-28(4,23(29)43)16-18-10-6-5-7-11-18/h5-7,10-11,19-20H,8-9,12-16H2,1-4H3,(H2,29,43)(H,36,40)(H,37,44)(H,38,41)(H,39,42)(H4,30,31,34)(H4,32,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNFBDNDFFJJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(C)(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)(CC1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47N11O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)

![1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide](/img/structure/B606537.png)

![N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide](/img/structure/B606538.png)